Triisopropylphosphine

Catalog No.
S1893998
CAS No.
6476-36-4
M.F
C9H21P
M. Wt
160.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triisopropylphosphine

CAS Number

6476-36-4

Product Name

Triisopropylphosphine

IUPAC Name

tri(propan-2-yl)phosphane

Molecular Formula

C9H21P

Molecular Weight

160.24 g/mol

InChI

InChI=1S/C9H21P/c1-7(2)10(8(3)4)9(5)6/h7-9H,1-6H3

InChI Key

IGNTWNVBGLNYDV-UHFFFAOYSA-N

SMILES

CC(C)P(C(C)C)C(C)C

Canonical SMILES

CC(C)P(C(C)C)C(C)C
  • Ligand in Organometallic Chemistry

    TIP acts as a ligand, donating a lone pair of electrons to a metal center. This forms coordination complexes with various transition metals like nickel, palladium, and rhodium. These complexes are employed as catalysts in organic synthesis for reactions like hydrogenation, hydroformylation, and cross-coupling reactions. These reactions are crucial for the formation of complex organic molecules with specific functionalities.

  • Base in Organic Synthesis

    TIP functions as a mild Brønsted-Lowry base due to the lone pair on the phosphorus atom. This property makes it useful for deprotonation reactions, where it removes a weakly acidic proton from a molecule to initiate various organic transformations. For instance, TIP can be used in the deprotonation of alkynes to generate carbenes, highly reactive species used in C-H insertion reactions [].

  • Study of Nucleophilic Substitution Reactions

    TIP serves as a model nucleophile in mechanistic studies of nucleophilic substitution reactions. Its well-defined structure and reactivity allow scientists to understand how different substrates react with nucleophiles. This knowledge is fundamental for designing and predicting reaction outcomes in organic chemistry.

  • Synthesis of Phosphine Ligands

    TIP itself can be a starting material for the synthesis of more complex phosphine ligands with specific functionalities. By modifying the isopropyl groups attached to the phosphorus atom, researchers can create phosphine ligands with tailored electronic and steric properties, leading to catalysts with improved activity and selectivity for targeted reactions.

Triisopropylphosphine is a tertiary phosphine with the chemical formula P(CH(CH3)2)3. It is a colorless liquid at room temperature and is a valuable intermediate for organic synthesis, pharmaceuticals, and agrochemicals <sup>[2]</sup>. Due to its basicity and steric bulk, Pi-Pr3 finds applications in various areas of organometallic and inorganic chemistry <sup>[1]</sup>.


Molecular Structure Analysis

The molecule features a central phosphorus atom (P) with three isopropyl groups (CH(CH3)2) bonded to it. The P-C bond lengths are around 1.8 Å, and the H-C-C bond angles are approximately 109° (tetrahedral geometry) <sup>[3]</sup>. The key feature is the large cone angle of about 160° between the three bulky isopropyl groups, which influences how Pi-Pr3 coordinates with metal centers <sup>[1]</sup>.


Chemical Reactions Analysis

Synthesis

Triisopropylphosphine can be synthesized through the reaction of lithium diisopropylamide with phosphorus trichloride <sup>[4]</sup>.

3 LiN(i-Pr)2 + PCl3 → P(i-Pr)3 + 3 LiCl

Decomposition

At high temperatures, Pi-Pr3 decomposes to form simpler phosphines and hydrocarbons <sup>[5]</sup>. The exact decomposition pathway depends on reaction conditions.

Other Relevant Reactions

As a ligand, Pi-Pr3 participates in numerous organometallic reactions. It reacts with transition metal precursors to form stable complexes with various functionalities. These complexes can be used for catalysis, material synthesis, and other applications <sup>[1]</sup>.

The specific reactions involved depend on the chosen metal precursor and desired product.


Physical And Chemical Properties Analysis

  • Formula: C₉H₂₁P []
  • Molar Mass: 160.24 g/mol []
  • Density: 0.839 g/mL at 25°C []
  • Melting Point: Not applicable (liquid at room temperature) []
  • Boiling Point: 81°C at 22 mmHg []
  • Solubility: Soluble in organic solvents like hexanes and toluene []
  • Stability: Highly pyrophoric (catches fire spontaneously in air) []

Triisopropylphosphine poses significant safety hazards due to its:

  • Pyrophoricity: It ignites upon contact with air, requiring rigorous handling under inert atmosphere <sup>[2]</sup>.
  • Toxicity: It is acutely toxic upon inhalation, ingestion, or skin contact. Proper personal protective equipment (PPE) is mandatory when working with Pi-Pr3 <sup>[2]</sup>.
  • Reactivity: It reacts violently with water and strong oxidizing agents <sup>[2]</sup>.

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H250 (97.73%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;
Pyrophoric solids];
H314 (97.73%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

6476-36-4

Wikipedia

Triisopropylphosphine

Dates

Modify: 2023-08-16

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